Isomagnolone

Descripción general

Descripción

Isomagnolone es un producto natural aislado de la planta Illicium burmanicum. Es conocido por sus propiedades antiinflamatorias y ha sido objeto de varios estudios científicos debido a sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Isomagnolone puede sintetizarse mediante varios métodos. Un enfoque común implica la extracción de fuentes naturales como Illicium burmanicum. El compuesto también se puede sintetizar en el laboratorio utilizando técnicas de síntesis orgánica. La ruta sintética generalmente involucra el uso de cromatografía en columna de gel de sílice y ODS para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Isomagnolone se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Isomagnolone exhibits a range of biological activities that make it a candidate for therapeutic applications. Notably, its antimicrobial and anti-inflammatory properties have been highlighted in several studies.

Antimicrobial Activity

This compound has demonstrated notable effectiveness against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, which are commonly associated with infections. In one study, this compound analogues showed broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Anti-Cancer Properties

This compound has also been evaluated for its cytotoxic effects against human cancer cell lines. For instance, studies using the MTT assay revealed that this compound and its derivatives exhibited significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cells, with IC50 values indicating effective inhibition of cell proliferation . This suggests that this compound could be explored further as a chemotherapeutic agent.

Anti-Inflammatory Effects

The compound's anti-inflammatory properties are another area of interest. This compound may help mitigate inflammation-related conditions by modulating inflammatory pathways, which could be beneficial in treating diseases such as arthritis or inflammatory bowel disease.

Agricultural Applications

The potential of this compound extends beyond human health; it is also being investigated for agricultural uses. Its broad-spectrum antimicrobial activity makes it a promising candidate for plant disease control.

Plant Disease Control

Recent studies have focused on developing this compound analogues as antimicrobial agents to combat plant pathogens. These compounds have shown efficacy against a variety of plant diseases caused by fungi and bacteria, suggesting their utility in agricultural fungicides or bactericides .

Material Science Applications

In addition to its biological applications, this compound's unique chemical structure opens avenues in material science.

Synthesis of Novel Materials

The biphenyl ether backbone of this compound allows for the synthesis of novel materials with enhanced properties. Researchers are exploring its use in creating biocompatible materials that could be applied in medical devices or drug delivery systems.

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

Mecanismo De Acción

El mecanismo de acción de Isomagnolone implica su interacción con dianas moleculares y vías específicas. Ejerce sus efectos antiinflamatorios al inhibir la producción de citocinas proinflamatorias y reducir la actividad de las enzimas involucradas en la respuesta inflamatoria. El compuesto también altera las membranas celulares bacterianas, lo que lleva a un aumento de la producción de especies reactivas de oxígeno (ROS) y a la fuga de proteínas y ADN, lo que contribuye a su actividad antimicrobiana .

Comparación Con Compuestos Similares

Isomagnolone es similar a otros neolignanos como magnolol, honokiol y obovatol. Es único en su estructura molecular específica y las actividades biológicas particulares que exhibe. Por ejemplo, mientras que magnolol y honokiol también tienen propiedades antiinflamatorias, this compound ha demostrado una actividad antimicrobiana distinta contra MRSA, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Actividad Biológica

Isomagnolone, a naturally occurring compound isolated from Illicium burmanicum, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes recent findings on this compound's biological activity, highlighting its potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is classified as a neolignan, characterized by its unique structure that contributes to its biological efficacy. The compound's molecular formula is CHO, and it possesses several functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Studies and Research Findings

-

Antifungal Activity :

A study evaluated the antifungal activity of this compound analogues against four fungal species. Compounds synthesized from this compound showed EC50 values significantly lower than the positive control, hymexazol. Notably, compounds Ⅲ24 and Ⅲ26 demonstrated potent antifungal activity with EC50 values of 5.2 μg/mL and 6.1 μg/mL, respectively . -

Antibacterial Activity :

This compound derivatives also exhibited strong antibacterial properties. For instance, compounds Ⅲ20 and Ⅲ22 were effective against Xanthomonas oryzae pv. oryzae, with EC50 values of 12.6 μg/mL and 10.3 μg/mL, respectively, outperforming the positive control thiodiazole copper (EC50: 24.0 μg/mL) . -

Mechanism of Action :

The mechanism studies revealed that certain derivatives disrupt bacterial membranes, leading to cell death. This membrane-disrupting action is crucial for their effectiveness as antimicrobial agents .

Antioxidant Activity

This compound has also been shown to possess significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

Research Findings

A comparative study using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods highlighted the antioxidant capacity of this compound. The IC50 values for scavenging DPPH radicals were reported as follows:

| Compound | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) |

|---|---|---|

| This compound | 0.07 ± 0.004 | 0.06 ± 0.005 |

| Control (Ascorbic Acid) | 0.0017 ± 0.000002 | 0.0016 ± 0.000004 |

These results indicate that this compound exhibits a concentration-dependent scavenging effect on free radicals, making it a candidate for further exploration in therapeutic applications .

Safety and Toxicity

Safety assessments conducted on human hepatocyte cell lines (LO2) indicated low toxicity levels for the most active this compound derivatives . This characteristic is essential for developing safe agricultural products and pharmaceuticals.

Propiedades

IUPAC Name |

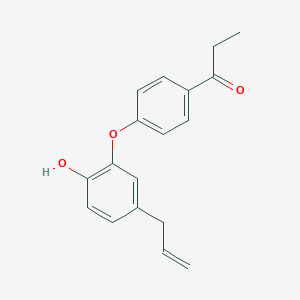

1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHHYWFCRQIOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186467 | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155709-41-4 | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155709-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Isomagnolone against bacteria?

A1: this compound and its synthetic analogs demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. Research suggests that these compounds target the bacterial membrane, specifically binding to phosphatidylglycerol (PG) and cardiolipin (CL) []. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular components such as reactive oxygen species (ROS), proteins, and DNA []. This ultimately results in bacterial cell death.

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound (C18H18O5) is a biphenylneolignan natural product. Its structure was elucidated using a combination of spectroscopic techniques, primarily 1H- and 13C-NMR, as well as two-dimensional (2D) NMR experiments []. These methods allowed researchers to determine the connectivity of atoms and functional groups within the molecule, ultimately leading to the structural characterization of this compound.

Q3: What are the potential applications of this compound in medicine and agriculture?

A3: this compound and its derivatives have shown promise as potential therapeutic agents against MRSA infections, presenting a potential alternative to combat the growing threat of antibiotic resistance []. Additionally, research into this compound analogs suggests potential applications in agriculture as broad-spectrum antimicrobial agents for plant disease control []. This highlights the versatility of this natural product scaffold and its potential across diverse fields.

Q4: How does the structure of this compound relate to its activity?

A4: While the exact structure-activity relationship (SAR) of this compound is still under investigation, research suggests that modifications to the core structure can significantly impact its antimicrobial activity, potency, and selectivity []. For instance, the conjugation of this compound with antimicrobial peptide (AMP) mimics has been shown to enhance its potency against MRSA []. This highlights the importance of understanding the SAR of this compound for the development of more effective and targeted antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.